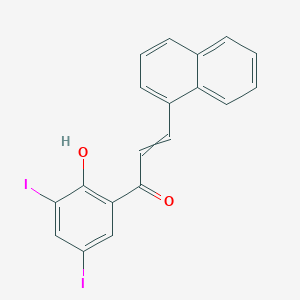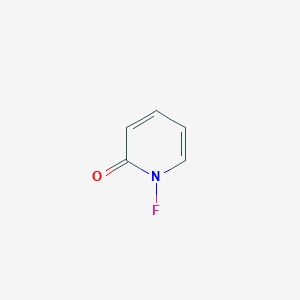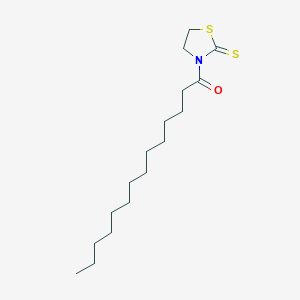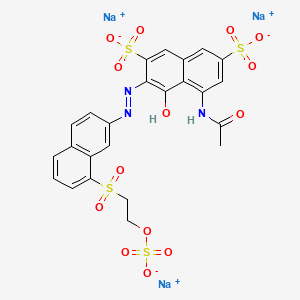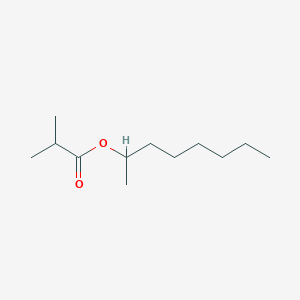
octan-2-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl 2-methylpropanoate: is an organic ester compound with the molecular formula C12H24O2. It is formed by the esterification of octan-2-ol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-methylpropanoate typically involves the esterification reaction between octan-2-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Octan-2-ol+2-methylpropanoic acidAcid CatalystOctan-2-yl 2-methylpropanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Octan-2-yl 2-methylpropanoate can undergo hydrolysis in the presence of a strong acid or base to yield octan-2-ol and 2-methylpropanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Octan-2-ol and 2-methylpropanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry: Octan-2-yl 2-methylpropanoate is used as a model compound in esterification and hydrolysis studies. It helps in understanding reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of esters.
Medicine: While not directly used as a drug, this compound is employed in the formulation of certain pharmaceuticals to enhance their fragrance and flavor.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant fruity odor. It is also used as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of octan-2-yl 2-methylpropanoate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of octan-2-ol and 2-methylpropanoic acid. The molecular targets are the ester bonds, and the pathways involved include enzymatic hydrolysis.
Comparaison Avec Des Composés Similaires
Octan-2-yl acetate: Similar ester with a fruity odor, used in fragrances.
Octan-2-yl butanoate: Another ester with a pleasant smell, used in flavorings.
Octan-2-yl hexanoate: Used in the fragrance industry, similar in structure and function.
Uniqueness: Octan-2-yl 2-methylpropanoate is unique due to its specific combination of octan-2-ol and 2-methylpropanoic acid, which imparts a distinct fruity odor. Its applications in both the fragrance and flavor industry, as well as its use in scientific research, highlight its versatility and importance.
Propriétés
Numéro CAS |
84782-06-9 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
octan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h10-11H,5-9H2,1-4H3 |
Clé InChI |
BWPDWQCDWWTXAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
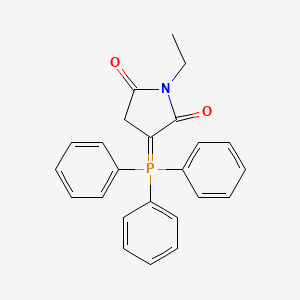
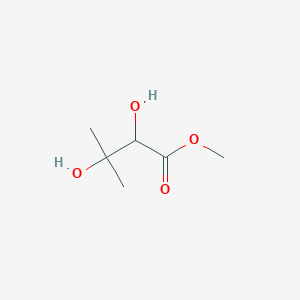
![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
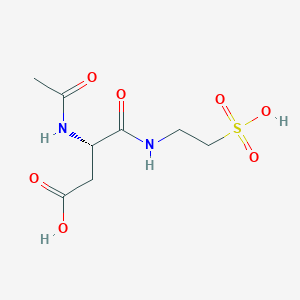

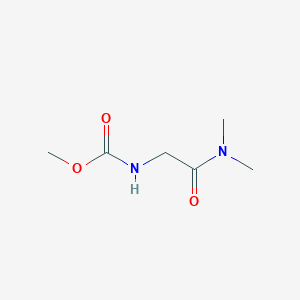

![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
